Ibuprofen 2,3-Butylene Glycol Ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

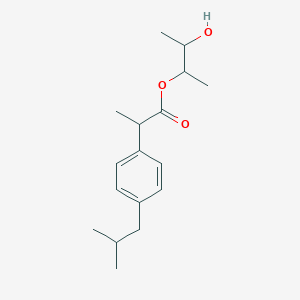

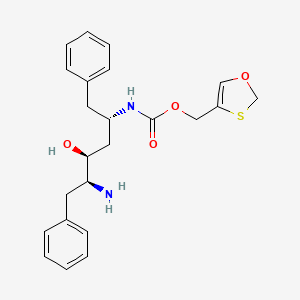

Ibuprofen 2,3-Butylene Glycol Ester is a pharmaceutical secondary standard and certified reference material used in various analytical applications. It is derived from ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID) known for its analgesic, anti-inflammatory, and antipyretic properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ibuprofen 2,3-Butylene Glycol Ester typically involves the esterification of ibuprofen with 2,3-butylene glycol. This reaction can be catalyzed by acidic or enzymatic catalysts. For instance, porcine pancreas lipase has been used as a biocatalyst in a biphasic system to achieve esterification .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves optimizing reaction conditions such as temperature, pH, and catalyst concentration to maximize yield and purity. The product is then purified using standard techniques like crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Ibuprofen 2,3-Butylene Glycol Ester can undergo various chemical reactions, including:

Esterification: Formation of esters from carboxylic acids and alcohols.

Hydrolysis: Breaking down of esters into their corresponding acids and alcohols.

Oxidation and Reduction: Potential transformations involving the oxidation of alcohol groups or reduction of carbonyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include acids (e.g., sulfuric acid) for esterification and bases (e.g., sodium hydroxide) for hydrolysis. Enzymatic catalysts like lipases can also be employed for specific reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of this compound would yield ibuprofen and 2,3-butylene glycol.

Aplicaciones Científicas De Investigación

Ibuprofen 2,3-Butylene Glycol Ester has several scientific research applications, including:

Pharmaceutical Research: Used as a reference material for quality control and method development in pharmaceutical laboratories.

Analytical Chemistry: Employed in the calibration and validation of analytical methods for the quantification of ibuprofen and its derivatives.

Biological Studies: Investigated for its potential effects on biological systems and its role in drug delivery mechanisms.

Mecanismo De Acción

The mechanism of action of Ibuprofen 2,3-Butylene Glycol Ester is primarily related to its parent compound, ibuprofen. Ibuprofen acts as a non-selective inhibitor of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins and thromboxanes. By inhibiting these enzymes, ibuprofen reduces inflammation, pain, and fever .

Comparación Con Compuestos Similares

Similar Compounds

Ibuprofen 1,3-Butylene Glycol Esters: Another ester derivative of ibuprofen with similar applications in pharmaceutical research.

Ibuprofen Ethyl Ester: An ester form of ibuprofen used in various analytical applications.

Uniqueness

Ibuprofen 2,3-Butylene Glycol Ester is unique due to its specific ester linkage, which may confer distinct physicochemical properties compared to other ibuprofen esters. These properties can influence its solubility, stability, and bioavailability, making it suitable for specific research and industrial applications .

Propiedades

Fórmula molecular |

C17H26O3 |

|---|---|

Peso molecular |

278.4 g/mol |

Nombre IUPAC |

3-hydroxybutan-2-yl 2-[4-(2-methylpropyl)phenyl]propanoate |

InChI |

InChI=1S/C17H26O3/c1-11(2)10-15-6-8-16(9-7-15)12(3)17(19)20-14(5)13(4)18/h6-9,11-14,18H,10H2,1-5H3 |

Clave InChI |

ALMMWNOSLRFGGB-UHFFFAOYSA-N |

SMILES canónico |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)OC(C)C(C)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[11-[3-(dimethylamino)propyl]-11-hydroxy-6H-benzo[c][1]benzoxepin-2-yl]acetic acid](/img/structure/B15287936.png)

![4-[2-(2-Amino-4-oxo-3,5-dihydropyrrolo[3,2-d]pyrimidin-7-yl)ethyl]benzoic acid](/img/structure/B15287982.png)

![2-[4-Aminopentyl(propyl)amino]ethanol](/img/structure/B15288011.png)